molecular formula C11H21N3 B1635829 1-Butyl-4-(2-isocyanoethyl)piperazine

1-Butyl-4-(2-isocyanoethyl)piperazine

Cat. No.: B1635829
M. Wt: 195.3 g/mol
InChI Key: FTVFWGNRUHIOJW-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry and Heterocyclic Systems

In the landscape of modern organic chemistry, the development of efficient and modular synthetic methodologies is a paramount goal. Heterocyclic compounds, particularly those containing nitrogen, are central to this endeavor as they form the core of a vast array of pharmaceuticals, agrochemicals, and materials. mdpi.com Piperazine (B1678402), a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a prominent structural feature in many biologically active compounds. organic-chemistry.org The unique structure of 1-Butyl-4-(2-isocyanoethyl)piperazine, which combines a piperazine core with a reactive isocyanide functional group and an alkyl substituent, positions it as a molecule of interest for the generation of chemical diversity.

Significance of Piperazine and Isocyanide Moieties in Complex Molecular Architectures

The piperazine ring is a privileged scaffold in medicinal chemistry. researchgate.net Its presence in a molecule can influence physicochemical properties such as solubility and basicity, which are crucial for pharmacokinetic profiles. The two nitrogen atoms of the piperazine ring allow for the introduction of various substituents, enabling the fine-tuning of a molecule's biological activity. nih.gov Numerous piperazine derivatives have been developed as therapeutic agents with a wide range of activities, including anticancer, antifungal, and antibacterial properties. researchgate.netnih.gov

The isocyanide group (–N≡C) is a unique and highly reactive functional group in organic synthesis. It can act as both a nucleophile and an electrophile at the carbon atom, making it an exceptionally versatile building block. nih.gov Isocyanides are cornerstone reactants in a variety of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is a key principle of green and efficient chemistry. beilstein-journals.orgmdpi.com

Research Trajectories for Novel Polyfunctionalized Scaffolds

The exploration of novel polyfunctionalized scaffolds like this compound is driven by the need for new chemical entities with unique biological activities. Research in this area is focused on several key trajectories:

Development of New Synthetic Methodologies: The creation of efficient and selective methods for the synthesis and functionalization of such scaffolds.

Combinatorial Chemistry and Library Synthesis: The use of these scaffolds in combinatorial approaches, particularly in multicomponent reactions, to generate large libraries of diverse compounds for high-throughput screening. mdpi.com

Medicinal Chemistry Applications: The design and synthesis of new drug candidates by incorporating these novel scaffolds and exploring their structure-activity relationships (SAR). researchgate.net

Materials Science: The investigation of these compounds as building blocks for new polymers and functional materials.

Scope and Objectives of Academic Inquiry on this compound

A dedicated academic inquiry into this compound would likely encompass the following objectives:

Synthesis and Characterization: The development of a robust and scalable synthetic route to this compound and its full spectroscopic and physicochemical characterization. A potential synthetic approach could involve the N-alkylation of a piperazine derivative followed by the introduction of the isocyanoethyl group. Common methods for N-alkylation include nucleophilic substitution on alkyl halides or reductive amination. mdpi.com

Reactivity Studies: A thorough investigation of the reactivity of the isocyanide and piperazine functionalities within the molecule. This would include its participation in various isocyanide-based multicomponent reactions.

Library Generation: The utilization of this compound in MCRs to produce a library of novel, complex piperazine derivatives.

Biological Evaluation: The screening of the synthesized compounds for a range of biological activities to identify potential lead compounds for drug discovery programs.

While specific experimental data for this compound is not yet widely available in the scientific literature, its constituent functional groups suggest significant potential as a versatile tool in organic synthesis.

Detailed Research Findings

As a novel compound, detailed experimental research findings specifically for this compound are not extensively published. However, we can infer its potential reactivity and properties from the well-documented chemistry of its constituent moieties.

Predicted Physicochemical Properties

Computational models can predict some of the basic physicochemical properties of the molecule. These predictions are valuable for guiding experimental work.

PropertyPredicted Value
Molecular FormulaC₁₁H₂₁N₃
Molecular Weight195.31 g/mol
XLogP31.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5

Note: These values are computationally predicted and await experimental verification.

Potential Synthetic Applications in Multicomponent Reactions

The isocyanide functionality is the key to the synthetic utility of this compound in MCRs. Below are examples of well-established isocyanide-based MCRs where this compound could serve as the isocyanide component.

Reaction NameReactantsProduct Type
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy Carboxamide
Ugi-Smiles Reaction Aldehyde/Ketone, Amine, Phenol, Isocyanideα-Aminocarboxamide with an ether linkage
Van Leusen Reaction Aldehyde/Ketone with an active methylene (B1212753) group, IsocyanideOxazole

The use of this compound in these reactions would lead to the formation of complex products bearing a substituted piperazine moiety, a feature known to be advantageous in drug discovery. rug.nl

General Principles of Isocyanide and Piperazine Synthesis

The construction of the target molecule involves the strategic formation of two key structural motifs: the piperazine ring and the isocyanide functional group. Understanding the fundamental synthetic routes to each is crucial for designing a convergent and efficient total synthesis.

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. organic-chemistry.orgnih.gov These routes can be broadly categorized based on the strategy used to form the six-membered heterocycle.

One common industrial method involves the reaction of ethanolamine (B43304) with ammonia over a catalyst, which also produces other ethyleneamines as byproducts. wikipedia.orgresearchgate.net Another classical approach is the cyclization of 1,2-dichloroethane (B1671644) with ammonia. wikipedia.org For laboratory-scale and pharmaceutical applications, more controlled and versatile methods are often employed. These include:

N-Alkylation and Reductive Amination: These methods are used to introduce substituents onto a pre-existing piperazine ring. For monosubstitution, a protecting group strategy is often required to differentiate the two nitrogen atoms. nih.gov A simplified one-pot procedure involves the reaction of an in-situ formed piperazine-1-ium cation with various reagents. nih.gov Reductive amination, using an appropriate aldehyde and a reducing agent like sodium triacetoxyborohydride, is also a key method for N-alkylation. nih.gov

Palladium-Catalyzed Cyclization: Modern synthetic chemistry offers advanced methods such as the palladium-catalyzed cyclization of propargyl units with diamine components, which allows for the modular synthesis of highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

Intramolecular Cyclization: Routes involving the intramolecular cyclization of suitably functionalized open-chain precursors are common. For instance, an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure can furnish the piperazine core. nih.gov

Table 1: Comparison of Selected Synthetic Routes to Piperazine Scaffolds

Method Starting Materials Key Features Typical Application
Ammoniation of Ethanolamine Ethanolamine, Ammonia, Catalyst Industrial scale, produces byproducts Bulk chemical production
Reductive Amination Piperazine, Aldehyde/Ketone, Reducing Agent High yield, versatile for N-functionalization Medicinal chemistry, library synthesis
Pd-Catalyzed Cyclization Propargyl unit, Diamine component Modular, high control over substitution Complex molecule synthesis
Intramolecular SN2 Ring Closure Functionalized 1,2-diamines Builds substituted piperazine rings Chiral synthesis

Isocyanides, isomers of nitriles, possess a unique electronic structure and reactivity profile. tandfonline.comwikipedia.org Their history dates back to the 19th century, but their synthetic utility was not fully realized for nearly a century.

The first synthesis was achieved by Lieke in 1859, who obtained allyl isocyanide from the reaction of allyl iodide and silver cyanide, though the product was initially misidentified. tandfonline.comnih.gov The formal discovery is credited to Gautier and Hofmann in 1867. tandfonline.comnih.gov For decades, isocyanides were considered chemical curiosities, partly due to the extremely unpleasant odor of volatile examples. nih.gov

Key milestones in the development of isocyanide chemistry include:

Hofmann Carbylamine Reaction (1867): This reaction, involving the treatment of a primary amine with chloroform (B151607) and a strong base, produces dichlorocarbene which then reacts with the amine to form the isocyanide. wikipedia.orgrkmvccrahara.org It also serves as a classic chemical test for primary amines.

Passerini Reaction (1921): Mario Passerini discovered the first isocyanide-based multicomponent reaction, where an isocyanide, a carboxylic acid, and a carbonyl compound react to form an α-acyloxy carboxamide. tandfonline.comnih.gov This highlighted the unique reactivity of the isocyanide carbon.

Dehydration of Formamides (1958): A breakthrough by Ivar Ugi involved the dehydration of N-substituted formamides, typically using reagents like phosphorus oxychloride (POCl₃) in the presence of a base, to produce isocyanides. tandfonline.comnih.gov This method made a wide variety of isocyanides readily accessible and paved the way for their widespread use in synthesis. nih.govnih.gov

The isocyanide carbon can act as both a nucleophile and an electrophile, which underpins its versatility in multicomponent reactions where it reacts with an electrophile to generate a reactive nitrilium ion intermediate. tandfonline.comnih.gov

Table 2: Timeline of Key Developments in Isocyanide Chemistry

Date Development Description Significance
1859 First Synthesis (Lieke) Reaction of allyl iodide with silver cyanide. tandfonline.comnih.gov Accidental discovery of the isocyanide functional group.
1867 Hofmann Carbylamine Reaction Synthesis from primary amines, chloroform, and base. wikipedia.orgrkmvccrahara.org An early, though limited, synthetic method and qualitative test.
1921 Passerini Reaction The first isocyanide-based multicomponent reaction. tandfonline.comnih.gov Demonstrated the unique synthetic potential of isocyanides.
1958 Ugi's Dehydration Method Dehydration of N-substituted formamides to yield isocyanides. tandfonline.comnih.gov Made isocyanides widely accessible, fueling modern applications.

Multicomponent Reaction (MCR) Approaches for the Construction of this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are ideal for generating molecular complexity and diversity. nih.govresearchgate.net Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful for creating diverse piperazine-derived scaffolds. thieme-connect.comrug.nl These approaches offer a highly convergent and efficient pathway to analogues of this compound.

IMCRs are characterized by the reaction of an isocyanide with an iminium ion (or related electrophile) to form a key nitrilium ion intermediate. This intermediate is then trapped by a nucleophile to generate the final product. nih.gov This strategy allows for the rapid assembly of complex structures from simple building blocks.

The Ugi four-component reaction (U-4CR), discovered by Ivar Ugi in 1959, is the most prominent IMCR. mdpi.com In its classic form, it involves the one-pot reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold. nih.govmdpi.com

The mechanism begins with the formation of an imine from the amine and carbonyl component. The isocyanide adds to the protonated imine, forming a nitrilium intermediate, which is then trapped by the carboxylate anion. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the stable bis-amide product. nih.govmdpi.com

This reaction can be ingeniously adapted for the synthesis of piperazine-containing structures. A key strategy involves using a bifunctional starting material as one of the components. For example, employing an N-alkylethylenediamine as the amine component in a U-4CR with a carbonyl, a carboxylic acid, and an isocyanide leads to an acyclic Ugi adduct. thieme-connect.com This intermediate can then undergo a post-condensation cyclization reaction, often an intramolecular SN2 or amidation, to form the piperazine ring, such as a diketopiperazine. thieme-connect.commdpi.com This Ugi/cyclization sequence provides a highly modular route to diverse piperazine derivatives. organic-chemistry.orgthieme-connect.com

A significant challenge in piperazine chemistry is the selective functionalization of the two distinct nitrogen atoms to create asymmetric scaffolds, such as the target compound this compound. The "split-Ugi" methodology provides an elegant solution to this problem. nih.gov

This modified Ugi protocol is specifically designed for bis-secondary diamines, with piperazine being a prime example. nih.gov In this reaction, piperazine itself acts as the bifunctional component. It reacts with a carbonyl component (e.g., formaldehyde), an acid component, and an isocyanide. The reaction proceeds in a way that desymmetrizes the piperazine core in a single step, without the need for protecting groups. nih.gov One nitrogen atom is acylated by the acid component, while the other is alkylated by the carbonyl and isocyanide components. nih.gov

This methodology is exceptionally well-suited for generating libraries of 1,4-disubstituted piperazine analogues. By varying the acid, carbonyl, and isocyanide inputs, a wide array of asymmetrically substituted piperazines can be synthesized efficiently. This approach represents a direct and powerful strategy for accessing the specific substitution pattern found in analogues of this compound. nih.gov

Isocyanide-Based Multicomponent Reactions (IMCRs)

Passerini-Type and Other Isocyanide-Mediated Reactions

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in organic synthesis, allowing for the construction of complex, peptide-like structures in a single step. nih.gov Among the most prominent of these are the Passerini and Ugi reactions. acs.org

The Passerini reaction, first reported in 1921, is a three-component reaction (3-CR) that combines a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. nih.govwikipedia.org The reaction is typically conducted in aprotic solvents at high concentrations and is believed to proceed through a non-ionic pathway. nih.govencyclopedia.pub A generally accepted mechanism involves the formation of a hydrogen-bonded adduct between the carbonyl and carboxylic acid, followed by α-addition of the isocyanide to form a reactive nitrilium intermediate, which then undergoes an intramolecular acyl transfer (Mumm rearrangement) to furnish the final product. nih.govwikipedia.org

The Ugi reaction is a four-component reaction (U-4CR) that expands on this chemistry by including an amine. It combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov The reaction begins with the formation of an imine from the amine and carbonyl compound, which is then attacked by the nucleophilic isocyanide. mdpi.com The resulting nitrilium intermediate is trapped by the carboxylic acid, and a subsequent Mumm rearrangement yields the bis-amide product. mdpi.com

These reactions are highly valued in medicinal and combinatorial chemistry for their ability to generate diverse molecular scaffolds rapidly. wikipedia.org For the synthesis of derivatives related to this compound, the isocyanide component is the key reactant, while the other components can be varied to explore structure-activity relationships.

Table 1: Comparison of Passerini and Ugi Reactions

Feature Passerini Reaction Ugi Reaction
Number of Components 3 4
Reactants Isocyanide, Carbonyl, Carboxylic Acid Isocyanide, Carbonyl, Carboxylic Acid, Amine
Product α-Acyloxy carboxamide α-Acylamino amide
Key Intermediate Nitrilium ion Nitrilium ion (from imine)
Primary Application Synthesis of depsipeptides, α-hydroxy carboxamides Synthesis of peptidomimetics, bis-amides

Development of Metal-Free Multicomponent Syntheses

While many organic reactions rely on transition metal catalysts, there is a growing emphasis on developing metal-free synthetic methods. This shift is driven by the desire to improve the sustainability of chemical processes, reduce the cost and toxicity associated with metal catalysts, and simplify product purification. In the context of isocyanide chemistry, metal-free multicomponent reactions represent a significant area of advancement.

One notable example is the arylation of isocyanides using diazonium salts as the arylating agents. researchgate.net This approach avoids the need for transition metal catalysts, which are often required for similar transformations. researchgate.net The reaction can proceed via the addition of an isocyanide to a benzenediazonium salt in the presence of a carboxylate. This process involves the formation of a nitrilium intermediate that can be trapped by water or a carboxylic acid, leading to amides or imides, respectively, after a Mumm rearrangement. researchgate.net Such metal-free methods are valuable for synthesizing a variety of N-heterocycles and other functionalized molecules under milder and more environmentally benign conditions. researchgate.netresearchgate.net

One-Pot Synthetic Strategies and Atom Economy Considerations

One-Pot Synthesis

One-pot synthesis is a strategy designed to improve the efficiency of a multi-step reaction sequence by performing subsequent reactions in the same vessel. This approach avoids the lengthy and often wasteful process of isolating and purifying intermediate compounds, thereby saving time, reagents, and solvents. mdpi.com Several one-pot strategies have been developed for the synthesis of piperazine derivatives, often utilizing multicomponent reactions. mdpi.comnih.govnih.gov For instance, an "isocyanide-less" approach has been developed where a formamide (B127407) is converted in situ to an isocyanide, which is then immediately used in a multicomponent reaction without isolation, minimizing exposure to the noxious and malodorous isocyanide compounds. nih.gov

Atom Economy

A core principle of green chemistry, atom economy, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org It provides a framework for evaluating the "greenness" of a synthesis, with the ideal reaction having 100% atom economy, where all reactant atoms are found in the product. wikipedia.org

The atom economy of a reaction is highly dependent on the reaction type:

Addition and Rearrangement Reactions: These are inherently atom-economical, as all reactant atoms are incorporated into the product (100% atom economy). The Diels-Alder reaction is a classic example. rsc.org

Substitution and Elimination Reactions: These reactions are less atom-economical because they generate byproducts that are not part of the final product. wikipedia.org For example, the Wittig reaction has a notoriously poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide waste.

By focusing on reaction types with high atom economy and employing one-pot strategies, chemists can design more sustainable and efficient syntheses for target molecules like this compound.

Table 2: Atom Economy of Common Reaction Types

Reaction Type General Equation Atom Economy Example
Addition A + B → C 100% Catalytic Hydrogenation
Rearrangement A → B 100% Beckmann Rearrangement
Substitution A-B + C → A-C + B < 100% Williamson Ether Synthesis
Elimination A → B + C < 100% Dehydration of an Alcohol

Targeted Synthesis of the Isocyanoethyl Moiety

The isocyanoethyl group [-CH₂CH₂NC] is the defining feature of the target molecule. Its synthesis requires specific methods for introducing the isocyanide functionality and considerations for the ethyl linker that connects it to the piperazine ring.

Strategies for Incorporating the Isocyanide Functionality

The isocyano group (–N≡C) is a unique and reactive functional group. nih.gov Several classic methods exist for its synthesis, with the dehydration of N-substituted formamides being one of the most common and versatile. nih.gov

Key synthetic routes to isocyanides include:

Dehydration of Formamides: This is the most popular method for preparing isocyanides. nih.gov It involves removing a molecule of water from an N-substituted formamide precursor (R-NHCHO) using a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), phosgene (B1210022), diphosgene, and Burgess reagent.

Hoffman Carbylamine Reaction: This reaction involves treating a primary amine with chloroform and a strong base, typically under phase-transfer catalysis conditions. nih.gov

Reaction of Alkyl Halides with Silver Cyanide: A classic method where an alkyl iodide or bromide is reacted with silver(I) cyanide to produce the corresponding isocyanide. nih.gov

The choice of method depends on the substrate's functional group tolerance and the desired scale of the reaction. For a precursor like N-(2-(1-butylpiperazin-4-yl)ethyl)formamide, dehydration would be a direct and effective strategy to generate the target isocyanoethyl moiety. nih.gov

Linker Chemistry and Functional Group Interconversions

The synthesis of the isocyanoethyl moiety often requires functional group interconversions (FGIs) . FGI refers to the conversion of one functional group into another. For example, to prepare the necessary formamide precursor for dehydration, one might start with 1-butyl-4-(2-aminoethyl)piperazine. This primary amine can be converted to the corresponding formamide through reaction with a formylating agent like ethyl formate or formic acid. This two-step sequence—formylation followed by dehydration—is a common and practical approach for installing the isocyanoethyl group onto the piperazine scaffold.

Directed Functionalization of the Piperazine Ring System

The piperazine ring is a prevalent heterocycle in medicinal chemistry, valued for its ability to impact a molecule's solubility and basicity. nih.gov Its structure offers multiple sites for functionalization, primarily at the two nitrogen atoms, but also at the carbon atoms of the ring.

N-Functionalization: The most common modifications to the piperazine ring occur at the nitrogen atoms. researchgate.netmdpi.com These reactions are typically straightforward due to the nucleophilicity of the secondary amines. Standard methods include:

N-Alkylation: Reaction with alkyl halides or other electrophiles. nih.gov

N-Arylation: Coupling with aryl halides, often using palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann reactions. nih.gov

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond. nih.gov

For this compound, the butyl group at the N1 position and the ethyl group at the N4 position are installed via such N-functionalization reactions.

C-H Functionalization: While N-functionalization is common, direct functionalization of the C-H bonds on the piperazine ring is a more recent and challenging area of research. researchgate.netmdpi.comnsf.gov These methods offer novel ways to introduce structural diversity without requiring lengthy pre-functionalization of starting materials. mdpi.com C-H functionalization strategies often employ photoredox catalysis or transition-metal catalysts to activate the otherwise inert C-H bonds, allowing for the introduction of aryl, alkyl, and other groups at the carbon positions of the ring. researchgate.netmdpi.com Although more complex, these advanced methods provide access to piperazine derivatives with substitution patterns that are difficult to achieve through traditional synthetic routes. mdpi.com

An in-depth examination of the synthetic pathways leading to the formation of this compound and its related derivatives reveals a landscape rich with strategic chemical transformations. The construction of this specific 1,4-disubstituted piperazine hinges on precise control over N-alkylation, regioselectivity, and, in the case of analogous structures, stereochemistry. Furthermore, the efficiency of these syntheses is often enhanced through the application of advanced catalytic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21N3

Molecular Weight

195.3 g/mol

IUPAC Name

1-butyl-4-(2-isocyanoethyl)piperazine

InChI

InChI=1S/C11H21N3/c1-3-4-6-13-8-10-14(11-9-13)7-5-12-2/h3-11H2,1H3

InChI Key

FTVFWGNRUHIOJW-UHFFFAOYSA-N

SMILES

CCCCN1CCN(CC1)CC[N+]#[C-]

Canonical SMILES

CCCCN1CCN(CC1)CC[N+]#[C-]

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Butyl 4 2 Isocyanoethyl Piperazine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of organic molecules. For 1-Butyl-4-(2-isocyanoethyl)piperazine, NMR provides insights into the connectivity of atoms, the chemical environment of each nucleus, and the dynamic conformational behavior of the piperazine (B1678402) ring.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the butyl group, the piperazine ring, and the isocyanoethyl moiety. The chemical shifts are influenced by the electronic environment and the proximity to electronegative nitrogen and isocyanide groups.

The protons on the piperazine ring typically appear as complex multiplets in the range of 2.5–3.5 ppm. The protons of the N-butyl group would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around 1.3-1.5 ppm, a quintet for the next methylene group (-CH₂-) around 1.5-1.7 ppm, and a triplet for the methylene group attached to the piperazine nitrogen (-NCH₂) around 2.4-2.6 ppm. The ethyl bridge protons would likely appear as two triplets, with the methylene group attached to the isocyanide group (-CH₂-N≡C) shifted further downfield.

For instance, in the analogue tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, the piperazine ring protons are observed as multiplets. researchgate.net Similarly, for 1-(4-nitrobenzoyl)piperazine, the piperazine protons appear as broad singlets between 2.81 and 3.77 ppm, indicating the complex conformational exchange. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated ranges based on general principles and data from analogous compounds.)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Butyl CH₃0.8 - 1.0Triplet
Butyl CH₂1.2 - 1.7Multiplet
Butyl N-CH₂2.3 - 2.6Triplet
Piperazine CH₂2.4 - 3.0Multiplet
Ethyl N-CH₂2.6 - 2.9Triplet
Ethyl CH₂-N≡C3.3 - 3.6Triplet

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbons of the butyl group are expected in the aliphatic region (10-60 ppm). The piperazine ring carbons typically resonate around 45-55 ppm. The carbon of the isocyanide group (C≡N) is a key feature and is expected to appear in the range of 155-165 ppm, though it can sometimes be broadened due to quadrupolar relaxation of the attached nitrogen. The carbons of the ethyl bridge will be in the intermediate region.

For example, in 1-(4-nitrobenzoyl)piperazine, the piperazine carbons are found at approximately 43.5, 46.0, 46.6, and 49.0 ppm, with the multiple signals suggesting a fixed conformation at the measurement temperature. mdpi.com In other piperazine derivatives, these carbons show varied shifts depending on the substituent. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated ranges based on general principles and data from analogous compounds.)

CarbonPredicted Chemical Shift (ppm)
Butyl CH₃~14
Butyl CH₂~20, ~29
Butyl N-CH₂~58
Piperazine C~53
Ethyl N-CH₂~55
Ethyl CH₂-N≡C~40
Isocyanide C≡N155 - 165

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For example, it would show correlations between the protons of the butyl chain, and between the protons of the isocyanoethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the butyl group and the piperazine ring, and between the isocyanoethyl group and the other piperazine nitrogen. For instance, a correlation between the N-CH₂ protons of the butyl group and the piperazine ring carbons would confirm their connection.

Studies on complex piperazine derivatives have shown the utility of these techniques in resolving complex spectra and confirming molecular structures. mdpi.com

The piperazine ring is not planar and typically exists in a chair conformation. Due to the substituents on the nitrogen atoms, the ring can undergo conformational inversion. At room temperature, this inversion may be rapid on the NMR timescale, leading to averaged signals for the axial and equatorial protons.

Dynamic NMR studies, which involve recording spectra at different temperatures, can provide valuable information about these conformational dynamics. spectrabase.comnih.gov At low temperatures, the ring inversion can be slowed down, resulting in the appearance of distinct signals for the axial and equatorial protons, and potentially for different chair conformers. organicchemistrydata.orgchemicalbook.com By analyzing the changes in the spectra with temperature, it is possible to calculate the energy barriers for these conformational changes. spectrabase.comchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by the absorptions of the isocyanide and piperazine groups.

Isocyanide (C≡N) Stretch: The isocyanide group has a very strong and sharp absorption band in a relatively uncongested region of the spectrum, typically between 2150 and 2110 cm⁻¹. This band is a definitive marker for the presence of the isocyanide functionality. Studies on other isocyanide-containing compounds confirm this characteristic absorption. nist.gov

Piperazine (C-N) Stretch: The C-N stretching vibrations of the piperazine ring are expected to appear in the fingerprint region, typically between 1200 and 1000 cm⁻¹. These bands can be numerous and are characteristic of the piperazine skeleton. For piperazine itself, C-N stretching bands have been reported around 1186, 1120, and 1049 cm⁻¹. rsc.org

C-H Stretch: The C-H stretching vibrations of the aliphatic butyl and ethyl groups and the piperazine ring will be observed in the region of 3000-2850 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound (Note: These are estimated ranges based on general principles and data from analogous compounds.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
IsocyanideC≡N Stretch2150 - 2110Strong, Sharp
PiperazineC-N Stretch1200 - 1000Medium to Strong
Aliphatic C-HC-H Stretch3000 - 2850Strong
Aliphatic C-HC-H Bend1470 - 1350Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization. For a novel or uncharacterized compound like this compound, MS would be a primary analytical tool.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this compound would likely involve cleavage at several key points. Characteristic fragmentation patterns for piperazine derivatives often involve the cleavage of the piperazine ring and the loss of substituents. For instance, studies on other N-substituted piperazines have shown characteristic ions resulting from the loss of fragments from the piperazine ring itself. nih.gov The butyl group could be lost as a butyl radical, and the isocyanoethyl group could also undergo specific fragmentation.

Table 1: Predicted Key Fragmentation Data for this compound

Fragment IonPredicted m/zDescription
[C₁₁H₂₁N₃]⁺195.17Molecular Ion (M⁺)
[M - C₄H₉]⁺138.10Loss of the butyl group
[M - C₃H₄N]⁺141.13Cleavage related to the isocyanoethyl group
[C₈H₁₇N₂]⁺141.14Fragment containing the piperazine ring and butyl group
[C₄H₉N]⁺71.07Fragment corresponding to the butylpiperazine moiety

Note: The data in this table is predictive and not based on experimental results for the specific compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition. For this compound, with a predicted molecular formula of C₁₁H₂₁N₃, HRMS would be crucial for confirming this composition.

Research on similar piperazine-containing compounds, such as piperazine-substituted dihydrofurans and other derivatives, consistently utilizes HRMS to confirm the successful synthesis and to verify the elemental composition of the new molecules. mdpi.com For example, the HRMS data for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was reported as calculated for [M + H]⁺ 347.2129 and found to be 347.2127, confirming its formula.

Table 2: Predicted HRMS Data for this compound

Ion TypePredicted Exact Mass (m/z)
[M+H]⁺196.1808
[M+Na]⁺218.1627
[M+K]⁺234.1367

Note: The data in this table is predictive and not based on experimental results for the specific compound.

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Stereochemistry

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state. As this compound is expected to be a solid at room temperature, obtaining a single crystal suitable for XRD would provide invaluable structural information.

Studies on various piperazine derivatives have successfully employed single-crystal XRD to elucidate their molecular geometries. researchgate.net For instance, the crystal structures of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative revealed detailed conformational information and intermolecular interactions. researchgate.net Similarly, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined to confirm its molecular structure. Should a crystal of this compound be analyzed, one could determine the conformation of the piperazine ring (typically a chair conformation), the orientation of the butyl and isocyanoethyl substituents, and any intermolecular interactions such as hydrogen bonds in the crystal lattice.

Advanced Spectroscopic Techniques for Complex Structure Analysis

Beyond the core techniques, other advanced spectroscopic methods could provide further structural insights. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, would be essential to assign all proton and carbon signals unambiguously and to confirm the connectivity of the atoms within the molecule. While 1D NMR provides initial information, 2D NMR is critical for complex structures.

Furthermore, Fourier-Transform Infrared (FTIR) Spectroscopy would be used to identify the characteristic functional groups. The isocyano (N≡C) group has a very characteristic strong absorption band, which would be a key identifier for this compound.

Reaction Mechanisms and Mechanistic Investigations Involving 1 Butyl 4 2 Isocyanoethyl Piperazine

Elucidation of Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. wustl.edu The isocyanide group in 1-Butyl-4-(2-isocyanoethyl)piperazine makes it a prime candidate for participation in well-known IMCRs such as the Passerini and Ugi reactions. rug.nlnih.gov These reactions are fundamental in combinatorial chemistry for rapidly generating libraries of complex molecules. wustl.edu

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are the most prominent examples of IMCRs. researchgate.net The participation of this compound as the isocyanide component follows established mechanistic pathways.

The Ugi Reaction: This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov

Imine Formation: The reaction initiates with the condensation of the aldehyde and the amine to form a Schiff base (imine). The presence of a Lewis acid can facilitate this step. mdpi.com

Nitrilium Ion Formation: The isocyanide carbon of this compound then performs a nucleophilic attack on the imine carbon. This step is generally considered the rate-determining step and results in the formation of a highly reactive nitrilium intermediate. researchgate.netmdpi.com

α-Adduct Formation: The nitrilium intermediate is a potent electrophile and is rapidly trapped by the carboxylate anion. nih.gov

Mumm Rearrangement: The resulting intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final stable α-acylamino carboxamide product. nih.govbeilstein-journals.org

The Passerini Reaction: This three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. researchgate.netorganic-chemistry.org

Carbonyl Activation: The reaction is believed to proceed through a non-ionic pathway, where hydrogen bonding between the aldehyde and the carboxylic acid activates the carbonyl group. organic-chemistry.orgbaranlab.org

α-Addition: The isocyanide carbon of this compound undergoes a concerted α-addition, reacting with both the electrophilic carbonyl carbon and the nucleophilic carboxylate oxygen. nih.govresearchgate.net

Rearrangement: A subsequent rearrangement of the resulting α-adduct yields the final α-acyloxy amide product. researchgate.net

While this compound already contains a pre-formed piperazine (B1678402) ring, understanding the intermediates in reactions where it participates is crucial. In the context of the Ugi and Passerini reactions, the key intermediate generated from the isocyanide moiety is the nitrilium ion . mdpi.com This species is central to the reaction cascade, as its electrophilicity drives the subsequent bond-forming steps.

In broader synthetic chemistry, piperazine rings are often formed via intramolecular cyclization. nih.gov For instance, the cyclization of amine and ester group intermediates is a common method for creating piperazinone rings. nih.gov Although not forming the piperazine ring of the title compound, such principles apply to post-condensation transformations of its products (see Section 4.3). The conformation of the piperazine ring, which typically favors a chair conformation, can influence the stereochemical outcome of reactions and the stability of transition states. rsc.orgnih.gov

Table 1: Key Intermediates in Isocyanide-Based Multicomponent Reactions
ReactionKey Intermediate(s)Description
Ugi Reaction Imine (Schiff Base), Nitrilium Ion, α-AdductThe reaction proceeds via the formation of an imine, which is then attacked by the isocyanide to form a highly reactive nitrilium ion. This is subsequently trapped to form an α-adduct that rearranges to the final product. nih.govmdpi.com
Passerini Reaction Hydrogen-Bonded Adduct, Cyclic Transition State, α-AdductA non-ionic mechanism is proposed, involving a hydrogen-bonded complex between the carbonyl and carboxylic acid, which reacts with the isocyanide through a cyclic transition state to form an α-adduct. organic-chemistry.orgbaranlab.org

Understanding Reactivity Profiles of Isocyanide and Piperazine Functional Groups

The isocyanide functional group (R-N≡C) exhibits a unique "chameleonic" or amphiphilic character. researchgate.net The terminal carbon atom possesses both a lone pair of electrons and π* orbitals, allowing it to act as both a nucleophile and an electrophile. nih.gov

Nucleophilic Character: The carbon atom can act as a nucleophile, attacking electrophilic species such as the iminium ion in the Ugi reaction or activated carbonyls in the Passerini reaction. mdpi.combaranlab.org However, isocyanides are generally considered weak nucleophiles, orders of magnitude less reactive than the cyanide ion, and their reactivity is often limited to highly electrophilic partners. researchgate.net

Electrophilic Character: Simultaneously, the isocyanide carbon is susceptible to attack by nucleophiles. mdpi.com This dual reactivity is exploited in MCRs, where the isocyanide carbon undergoes a formal α-addition of both an electrophile and a nucleophile. nih.govstackexchange.com

This dual behavior allows the isocyanide group to facilitate the formation of multiple new bonds in a single, concerted process, which is the cornerstone of its utility in MCRs. beilstein-journals.org

The piperazine moiety in this compound contains two tertiary nitrogen atoms, each with distinct steric and electronic environments. The basicity of piperazine is well-established, with a 10% aqueous solution having a pH between 10.8 and 11.8. wikipedia.org

N1-Butyl Nitrogen: This nitrogen atom behaves as a typical tertiary amine. It is basic and nucleophilic, capable of participating in acid-base reactions and N-alkylation. wikipedia.org Its reactivity is primarily influenced by the steric bulk of the butyl group.

N4-(2-isocyanoethyl) Nitrogen: This nitrogen is also a tertiary amine, but its nucleophilicity and basicity may be slightly modulated by the electron-withdrawing nature of the isocyanide group, although the effect is insulated by a two-carbon (ethyl) spacer. This nitrogen center can also be protonated or alkylated, though its reactivity might be sterically hindered by the rest of the substituent. The presence of two nitrogen atoms makes piperazine derivatives excellent scaffolds in medicinal chemistry and as ligands for metal catalysts. nih.govnih.gov

Table 2: Reactivity Profile of Functional Groups in this compound
Functional GroupType of ReactivityTypical Reactions
Isocyanide (-N≡C) Amphiphilic (Nucleophilic & Electrophilic)Multicomponent reactions (Ugi, Passerini), α-addition, cycloadditions. nih.govresearchgate.net
Piperazine Nitrogens Basic, NucleophilicAcid-base reactions, N-alkylation, coordination with metals. wikipedia.org

Coordination Chemistry and Catalytic Applications of Isocyanoethyl Piperazine Ligands

Isocyanides as Ligands in Transition Metal Complexes

Isocyanides, or isonitriles (R-N≡C), are a versatile class of ligands in organometallic chemistry. They are isoelectronic with carbon monoxide (CO) but exhibit distinct electronic and steric profiles that allow for fine-tuning of the properties of metal complexes.

Electronic and Steric Properties of Isocyanide Ligands

The isocyanide ligand binds to a metal center through its terminal carbon atom. It is generally considered a stronger σ-donor and a weaker π-acceptor than CO. This is attributed to the localization of the highest occupied molecular orbital (HOMO) on the carbon atom, making it a potent nucleophile. The π-acceptor capability arises from the empty π* orbitals of the C≡N bond, which can accept electron density from the metal's d-orbitals through back-bonding.

The electronic properties of isocyanides can be systematically modified by altering the organic substituent (R). Electron-donating R groups enhance the σ-donor strength, while electron-withdrawing groups improve the π-acceptor ability. This tunability allows for precise control over the electron density at the metal center, which in turn influences the complex's stability, reactivity, and catalytic performance.

The steric demand of isocyanide ligands is also highly variable, depending on the size of the R group. This steric hindrance can affect the number of ligands that can coordinate to a metal center, the geometry of the resulting complex, and the accessibility of the metal for substrate binding in catalytic cycles.

PropertyDescriptionImpact on Metal Complex
σ-Donation The isocyanide ligand donates electron density to the metal center through its carbon lone pair.Stabilizes higher oxidation states of the metal.
π-Acceptance The ligand accepts electron density from the metal's d-orbitals into its π* anti-bonding orbitals.Stabilizes lower oxidation states of the metal and strengthens the metal-ligand bond.
Steric Hindrance The spatial bulk of the organic substituent on the isocyanide.Influences coordination number, complex geometry, and catalytic selectivity.

Ligand Substitution Reactions in Metal-Isocyanide Complexes

Ligand substitution is a fundamental reaction in the chemistry of metal-isocyanide complexes and is crucial for the synthesis of new compounds and for catalytic processes. The mechanism of substitution can be either associative or dissociative, largely depending on the electronic and steric properties of the ligands and the metal center. For instance, in some 17-electron cobalt-isocyanide complexes, ligand exchange has been shown to proceed through an associative mechanism.

The substitution of other ligands, such as carbonyls, by isocyanides is a common synthetic route to isocyanide complexes. The relative σ-donor and π-acceptor strengths of the incoming isocyanide and the outgoing ligand play a significant role in the thermodynamics and kinetics of these reactions.

Piperazine (B1678402) Derivatives as Multidentate Ligands

Piperazine, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a valuable scaffold in coordination chemistry. biointerfaceresearch.com Its derivatives can function as versatile multidentate ligands, offering various coordination modes.

Chelation and Bridging Modes of Piperazine Scaffolds

The two nitrogen atoms of the piperazine ring can coordinate to one or more metal centers. When both nitrogen atoms of a single piperazine unit bind to the same metal center, it acts as a chelating ligand, forming a stable six-membered chelate ring. This chelation effect enhances the thermodynamic stability of the resulting complex.

Alternatively, a piperazine ligand can bridge two different metal centers, with each nitrogen atom coordinating to a separate metal. This bridging capability allows for the construction of polynuclear complexes and coordination polymers with interesting structural and magnetic properties. The conformation of the piperazine ring, typically a chair or a boat, influences the geometry and the metal-metal distance in these bridged assemblies. In the case of 1-Butyl-4-(2-isocyanoethyl)piperazine, the piperazine moiety can potentially coordinate through one or both of its nitrogen atoms, in addition to the isocyanide group, offering possibilities for multidentate coordination.

Development of Homogeneous Catalysts based on this compound Analogues

The unique combination of a strong σ-donating isocyanide group and a potentially chelating or bridging piperazine scaffold in this compound suggests its utility in designing novel homogeneous catalysts. While specific research on the catalytic applications of this particular compound is not extensively documented in publicly available literature, we can infer its potential based on the known catalytic activities of related isocyanide and piperazine-containing complexes.

Catalytic Activity in Organic Transformations (e.g., Hydrosilylation, Oligomerization)

Hydrosilylation: The addition of a silicon-hydrogen bond across an unsaturated bond is a fundamentally important reaction in organosilicon chemistry. Transition metal complexes, particularly those of platinum and rhodium, are effective catalysts for this transformation. Isocyanide ligands have been successfully employed in rhodium-catalyzed hydrosilylation of ketones. biointerfaceresearch.com The strong σ-donor character of the isocyanide can enhance the catalytic activity. A bidentate ligand containing an isocyanide and a piperazine nitrogen could potentially form a stable and active catalyst for hydrosilylation. For instance, a rhodium complex of this compound could facilitate the hydrosilylation of alkenes or alkynes, with the piperazine moiety potentially influencing the selectivity and stability of the catalyst.

Oligomerization: The oligomerization of olefins, such as ethylene (B1197577) and propylene, to produce linear alpha-olefins is a major industrial process. Nickel complexes are widely used as catalysts in these reactions. The ligand environment around the nickel center is critical in determining the activity of the catalyst and the distribution of the oligomer products. Piperazine-based ligands have been explored in this context. A nickel complex incorporating this compound could exhibit interesting catalytic properties in olefin oligomerization. The isocyanide group would provide strong coordination to the nickel center, while the butyl group on the piperazine could influence the solubility and steric environment of the catalyst.

Hypothetical Catalytic Performance of a Rhodium-1-Butyl-4-(2-isocyanoethyl)piperazine Complex in Hydrosilylation

SubstrateSilanePotential ProductExpected Selectivity
1-OcteneTriethoxysilane1-(Triethoxysilyl)octaneHigh (anti-Markovnikov)
AcetophenoneDiphenylsilane1-PhenylethoxydiphenylsilaneModerate to High

Hypothetical Catalytic Performance of a Nickel-1-Butyl-4-(2-isocyanoethyl)piperazine Complex in Ethylene Oligomerization

ParameterPotential Outcome
Activity Moderate to High
Product Distribution C4-C12 Olefins
Selectivity Potentially tunable by reaction conditions

It is important to emphasize that the data presented in the tables above is hypothetical and based on the known reactivity of analogous systems. Detailed experimental studies are required to validate the catalytic potential of this compound in these and other organic transformations.

Ligand Design for Enhanced Catalytic Performance and Selectivity

The design of ligands is a cornerstone of modern catalysis, aiming to fine-tune the electronic and steric properties of a metal center to optimize its activity and selectivity for a specific chemical transformation. The ligand this compound incorporates several features designed to influence catalytic performance. It is a member of the piperazine-based ligand family, which is recognized for its versatile binding possibilities with metal ions and its presence in various catalytically active systems. nih.gov

The structure of this compound features two key coordinating groups: the isocyanide (-N≡C) group and the two nitrogen atoms of the piperazine ring. The isocyanide group is a soft ligand that acts as a strong σ-donor and a variable π-acceptor, similar to carbon monoxide (CO), making it suitable for stabilizing low-valent transition metal complexes often used in catalysis. wikipedia.org The strength of the π-backbonding can be modulated by the substituents on the isocyanide, which in turn affects the electron density at the metal center and its catalytic activity. wikipedia.org

The piperazine moiety provides additional coordination sites. The two nitrogen atoms within the six-membered ring can bind to one or more metal centers, potentially forming bimetallic complexes or acting as a bridge in coordination polymers. biointerfaceresearch.comnih.gov The chair conformation of the piperazine ring introduces specific steric constraints around the metal center.

N-Butyl Group: This alkyl group introduces steric bulk, which can influence the selectivity of a catalytic reaction by controlling the access of substrates to the metal's active site. It also enhances the ligand's solubility in nonpolar organic solvents, which is advantageous for homogeneous catalysis.

2-Isocyanoethyl Group: The ethyl spacer provides flexibility, allowing the isocyanide donor group to orient itself optimally for coordination. The isocyanide terminus is a powerful coordinating agent, known to stabilize a wide variety of transition metal complexes. wikipedia.org

By systematically modifying these components, the ligand's electronic and steric profile can be tailored. For instance, replacing the butyl group with a bulkier substituent could enhance enantioselectivity in asymmetric catalysis. Conversely, altering the electronic nature of the isocyanide group could modify the reactivity of the metal catalyst. Research into related systems, such as tetranuclear copper(I) clusters with mercaptobenzimidazole ligands, has demonstrated how ligand modifications can tune the redox properties and subsequent catalytic performance of the metal complex in reactions like the cyanation of iodobenzenes. mdpi.com

Table 1: Influence of Ligand Substituents on Catalytic Properties

Substituent Property Influenced Potential Catalytic Effect
n-Butyl Group Steric hindrance, Solubility Controls substrate access, enhances selectivity, improves handling in organic media.
Piperazine Ring Coordination geometry, Basicity Can act as a bidentate or bridging ligand, influences catalyst stability.

Exploration of Heterogeneous Catalysis with Immobilized Piperazine-Isocyanide Scaffolds

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing the catalyst onto a solid support transforms it into a heterogeneous system, facilitating easy recovery and recycling, which is both economically and environmentally beneficial. researchgate.netnih.gov Piperazine-based ligands, including scaffolds like this compound, are prime candidates for immobilization.

The immobilization can be achieved by anchoring the piperazine-isocyanide ligand onto various solid supports, such as silica (B1680970), polymers, or nanoparticles. researchgate.netmdpi.com For example, piperazine has been successfully immobilized on silica-coated magnetic nanoparticles and graphene oxide, creating robust and magnetically separable heterogeneous catalysts. researchgate.netrsc.org These materials have shown high efficiency in multicomponent reactions, such as the synthesis of 4H-chromenes. rsc.org

Methods of Immobilization:

Covalent Grafting: The ligand can be covalently attached to a functionalized support. For instance, a modified version of the ligand with a reactive handle (e.g., a siloxy ether) could be grafted onto the surface of silica gel.

Coordination to a Supported Metal: The ligand can be coordinated to a metal ion that is already part of a solid support, such as a metal-organic framework (MOF). nih.gov

Once immobilized, the resulting heterogeneous catalyst offers several advantages. The solid support can prevent the agglomeration of metal centers and may enhance catalytic activity by providing a high surface area. rsc.org Recycling studies on related immobilized palladium complexes have shown that such catalysts can be reused multiple times without a significant drop in activity or evidence of metal leaching. nih.gov

Table 2: Performance of an Exemplary Immobilized Piperazine Catalyst Data below is illustrative, based on findings for related immobilized piperazine systems. nih.govrsc.org

Catalyst System Reaction Substrate Product Yield (%) Recycle Runs Final Yield (%)
Piperazine-GO rsc.org Knoevenagel-Michael Cascade Malononitrile, Aldehyde, Dimedone 95 6 89

The application of this approach to a this compound metal complex would involve anchoring the ligand to a support and then coordinating the desired metal. The resulting catalyst would benefit from the combined advantages of the ligand's specific electronic and steric properties and the practical benefits of a heterogeneous system.

Spectroscopic Probes for Metal-Ligand Interactions

Spectroscopic techniques are indispensable for characterizing the structure of metal complexes and understanding the nature of the metal-ligand bond. For complexes of this compound, a combination of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy provides detailed insights.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to the vibrational modes of the isocyanide group. The C≡N stretching frequency (ν(C≡N)) in a free isocyanide ligand typically appears in the range of 2150-2115 cm⁻¹. Upon coordination to a metal center, this frequency shifts.

Increase in ν(C≡N): If the isocyanide acts primarily as a σ-donor, the C≡N bond is strengthened, and the stretching frequency increases.

Decrease in ν(C≡N): If significant π-backbonding occurs from the metal's d-orbitals into the π* orbitals of the isocyanide, the C≡N bond is weakened, and the frequency decreases. wikipedia.org

This shift provides a direct probe of the electronic interaction between the metal and the isocyanide ligand. Additionally, changes in the vibrational bands associated with the piperazine ring can confirm its coordination to the metal center. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and detect changes upon complexation. The chemical shifts of the protons and carbons near the coordinating nitrogen atoms of the piperazine ring and in the isocyanoethyl group will be affected by the presence of a diamagnetic metal ion. For instance, a downfield shift of the signals for the CH₂ groups adjacent to the piperazine nitrogens is indicative of coordination. biointerfaceresearch.com

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about d-d transitions and charge-transfer bands. Coordination of this compound to a metal ion like Cu(II) or Co(II) would result in absorption bands in the visible region, the positions and intensities of which are characteristic of the resulting coordination geometry (e.g., octahedral, tetrahedral). nih.govekb.eg Metal-to-ligand charge transfer (MLCT) bands, often involving the π* orbitals of the isocyanide group, can also be observed and provide further information on electronic structure. nih.gov

Table 3: Typical Spectroscopic Data for a Metal Complex of this compound Data below is illustrative and based on typical values for related isocyanide and piperazine complexes. wikipedia.orgbiointerfaceresearch.comresearchgate.net

Spectroscopic Technique Key Observable Typical Shift/Frequency (Free Ligand) Typical Shift/Frequency (Coordinated Ligand) Interpretation
FT-IR ν(C≡N) ~2140 cm⁻¹ 2100-2200 cm⁻¹ Shift indicates σ-donation and π-backbonding. wikipedia.org
ν(C-N) piperazine ~1330 cm⁻¹ Shifted upon coordination Confirms piperazine ring involvement in binding. biointerfaceresearch.com
¹H NMR -CH₂- (piperazine ring) ~2.4-2.9 ppm Downfield shift Deshielding due to coordination to metal. biointerfaceresearch.com

| UV-Vis | d-d transitions | N/A | 400-800 nm | Indicates coordination geometry and electronic structure of the metal center. nih.gov |

Through the combined application of these spectroscopic methods, a comprehensive picture of the coordination environment, bonding, and electronic properties of metal complexes with this compound can be developed, which is essential for understanding and optimizing their catalytic applications.

Computational and Theoretical Studies on 1 Butyl 4 2 Isocyanoethyl Piperazine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental properties of a molecule. Through these methods, a detailed understanding of the three-dimensional arrangement of atoms and the distribution of electrons can be achieved, which in turn dictates the molecule's reactivity and physical properties.

Conformational Analysis via Computational Methods

The flexibility of the piperazine (B1678402) ring and its substituents allows for multiple low-energy conformations. nih.govresearchgate.net Computational methods, such as molecular mechanics and DFT, are employed to perform conformational analyses to identify the most stable spatial arrangements of the molecule. nih.gov These studies are critical as the conformation can significantly influence the biological activity and physical properties of the compound. For piperazine analogs, it has been shown that different force fields can sometimes lead to variations in the predicted conformer populations. nih.gov The chair conformation is a common and often the most stable form for the piperazine ring. researchgate.net

Reaction Mechanism Simulations and Transition State Identification

Computational simulations of reaction mechanisms provide a molecular-level understanding of how a chemical transformation occurs. These studies are vital for optimizing synthetic routes and predicting the outcomes of new reactions.

Energy Profiles of Key Synthetic Steps

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions. researchgate.netmdpi.com Theoretical calculations can be used to map the energy profile of these synthetic steps, identifying the energies of reactants, intermediates, transition states, and products. This information helps in understanding the feasibility and kinetics of a reaction. While specific energy profiles for the synthesis of 1-Butyl-4-(2-isocyanoethyl)piperazine are not documented in the available literature, the general approach would involve calculating the energy changes as the reactants progress along the reaction coordinate.

Prediction of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products. Computational chemistry can predict the regio- and stereoselectivity of a reaction by comparing the activation energies of the different possible pathways. The pathway with the lower activation energy is generally favored, leading to the major product. For the synthesis of substituted piperazines, predicting which nitrogen atom of the piperazine ring will react (regioselectivity) is a key aspect that can be addressed through computational modeling.

Molecular Dynamics Simulations for Ligand-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be particularly valuable for investigating its interactions with potential biological targets, such as proteins or enzymes. nih.govindexcopernicus.com

Methodology

An MD simulation begins with a defined system, which includes the ligand (this compound) and the substrate (e.g., a protein), often solvated in a box of water molecules to mimic physiological conditions. The interactions between atoms are described by a force field (e.g., OPLS, AMBER). The simulation calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities at subsequent small time steps (on the order of femtoseconds). researchgate.net Over hundreds of nanoseconds or longer, these simulations generate a trajectory that reveals the dynamic behavior of the ligand-substrate complex. acs.org

Applications

Binding Mode Analysis: MD simulations can refine the binding poses of the ligand obtained from molecular docking, providing a more dynamic and realistic picture of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.gov

Conformational Changes: These simulations can reveal how the binding of this compound might induce conformational changes in the target protein, which is often crucial for its biological function.

Binding Free Energy Calculations: Techniques like MM/PBSA or MM/GBSA can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the substrate. acs.org

Design of Novel Analogues via In Silico Methods

In silico methods are pivotal in modern drug discovery for the rational design of novel analogues with improved properties such as enhanced efficacy, selectivity, or better pharmacokinetic profiles. mdpi.comscispace.com Starting from a lead compound like this compound, computational techniques can guide the synthesis of new, more effective molecules. researchgate.netunipa.it

Methodology

The design process often involves a combination of several computational strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that correlate with activity, QSAR models can predict the potency of newly designed, unsynthesized analogues. scispace.com

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to interact with a specific biological target. This model can then be used as a template to screen virtual libraries for new scaffolds or to guide the modification of the existing lead compound.

Structure-Based Drug Design: If the 3D structure of the biological target is known, molecular docking and MD simulations can be used to visualize how analogues of this compound might fit into the binding site. nih.gov This allows for targeted modifications to improve binding affinity and selectivity. For instance, a chemist might computationally evaluate whether extending the butyl chain, substituting the piperazine ring, or altering the linker would lead to more favorable interactions. researchgate.net

Through these in silico approaches, a large number of potential analogues can be evaluated computationally, prioritizing the most promising candidates for chemical synthesis and experimental testing, thereby saving significant time and resources. mdpi.comresearchgate.net

Emerging Research Avenues and Future Perspectives for 1 Butyl 4 2 Isocyanoethyl Piperazine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex piperazine (B1678402) derivatives is increasingly benefiting from the adoption of continuous-flow chemistry. mdpi.comresearchgate.net These platforms offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for straightforward scaling and automation. researchgate.net For a molecule like 1-Butyl-4-(2-isocyanoethyl)piperazine, a modular flow synthesis approach could be envisioned.

A potential continuous-flow process could involve the initial C-N bond formation to create the piperazine ring or functionalize a pre-existing one, followed by the conversion of an amino or formamido precursor to the isocyanide group in a subsequent reactor module. mdpi.com For instance, the reductive amination of an appropriate aldehyde with a piperazine derivative, a common step in pharmaceutical synthesis, has been successfully translated to flow conditions using packed-bed catalysts. mdpi.com Similarly, the final dehydration step to form the isocyanide, which can be exothermic and involve hazardous reagents, is rendered safer and more controllable within a sealed-loop flow reactor. mdpi.com

Green Chemistry Principles in the Synthesis of Isocyanoethyl Piperazines

The principles of green chemistry are paramount in modern synthetic planning, aiming to design processes that are environmentally benign and sustainable. rsc.org The synthesis of isocyanides, including this compound, has traditionally relied on methods that are now considered environmentally unfavorable.

The most common laboratory-scale synthesis of isocyanides involves the dehydration of N-substituted formamides. wikipedia.orgresearchgate.net This step has historically employed toxic and corrosive dehydrating agents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) and its surrogates, often in hazardous chlorinated solvents like dichloromethane (B109758) (DCM). rsc.orgnih.gov

Emerging research focuses on more sustainable alternatives. One highly efficient protocol describes the use of POCl₃ in the presence of triethylamine (B128534) (TEA), where TEA acts as both the base and the solvent. mdpi.comresearchgate.net This solvent-free approach dramatically increases reaction speed, with conversions often complete in under five minutes at 0 °C, and simplifies product isolation. mdpi.com Other greener dehydrating agents, such as tosyl chloride (p-TsCl), have been investigated as less toxic and easier-to-handle alternatives to phosphorus-based reagents. rsc.orgnih.gov Mechanochemistry, utilizing ball-milling to induce reactions in the absence of bulk solvent, represents another promising frontier for the sustainable synthesis of isocyanides from formamides. nih.gov

Table 1: Comparison of Dehydrating Reagents for Isocyanide Synthesis A comparative overview of different reagents for the dehydration of N-formamides, highlighting greener alternatives.

Reagent/Method Typical Solvent Key Advantages Key Disadvantages Citation
POCl₃ / Base Dichloromethane (DCM) High yields, well-established Toxic reagent, uses hazardous solvent, generates phosphate (B84403) waste rsc.orgnih.gov
Diphosgene Dichloromethane (DCM) Effective dehydration Highly toxic reagent wikipedia.orgnih.gov
p-TsCl / Quinoline Toluene (distillation) Lower toxicity than POCl₃, inexpensive High temperatures, requires distillation rsc.org
PPh₃ / Iodine 2-MeTHF Less toxic than POCl₃, good yields Generates stoichiometric phosphine (B1218219) oxide waste rsc.org
POCl₃ / TEA (as solvent) None (Triethylamine) Very fast, solvent-free, high purity Still uses POCl₃, but in a more controlled manner mdpi.comresearchgate.net
Mechanochemistry (p-TsCl) None (solid-state) Solvent-free, eco-friendly Requires specialized equipment (ball mill) nih.gov

Atom economy and waste reduction are central tenets of green chemistry. The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, is a key metric for evaluating the sustainability of a chemical process. rsc.org Traditional isocyanide syntheses using stoichiometric reagents like POCl₃ or PPh₃ generate significant amounts of inorganic or organic waste, leading to high E-factors. mdpi.comrsc.org

Exploration of Advanced Polymer and Material Science Applications (excluding biological)

The isocyanide functional group is a powerful monomer for the synthesis of advanced polymers. nih.gov The unique reactivity of this compound makes it an attractive candidate for creating novel isocyanide-based polymers (IBPs) with tailored properties. Polymerization of the isocyanide group can lead to the formation of rigid, helical polymer backbones. nih.gov

The 1-butyl-piperazine moiety would be incorporated as a pendant group along the polymer chain. This side chain could impart specific functionalities to the final material, such as basicity, hydrophilicity, and a potential site for further chemical modification or cross-linking. By copolymerizing this monomer with other functional isocyanides, materials with unique optical, thermal, or conductive properties could be developed. nih.gov For example, incorporating chromophores can lead to polymers with aggregation-induced emission (AIE) characteristics. nih.gov Furthermore, the use of diisocyanide monomers in multicomponent polymerizations can construct complex polymer backbones, such as spiro-heterocyclic polymers, opening avenues for new materials with applications in sensors or optical instruments. nih.govresearchgate.net

Development of Novel Synthetic Tools and Reagents

Future research will likely focus on developing novel synthetic methodologies that grant easier access to this compound and its analogues. A significant area of development is the direct C-H functionalization of the piperazine ring. mdpi.comresearchwithnj.com Historically, modifying the carbon backbone of piperazine has been challenging, with most derivatives functionalized at the nitrogen atoms. researchgate.netrsc.org Recent advances in photoredox catalysis now allow for the direct arylation, alkylation, or vinylation of C-H bonds adjacent to the nitrogen atoms under mild conditions. mdpi.comresearchgate.netencyclopedia.pub Applying these tools could enable the synthesis of a new class of C-substituted isocyanoethyl piperazines, dramatically expanding the available chemical space.

For the isocyanide synthesis step, research into novel, milder, and more selective dehydrating agents continues. nih.gov Reagents like the Burgess reagent have been reported for the mild dehydration of formamides. nih.gov Additionally, one-pot procedures that convert primary amines or even alcohols directly to isocyanides without isolating the formamide (B127407) intermediate are highly desirable for improving process efficiency. researchgate.netorganic-chemistry.org

Expanding the Scope of Multicomponent Reactions for Isocyanoethyl Piperazine Derivatives

Isocyanides are cornerstone reactants in a variety of multicomponent reactions (MCRs), which are powerful one-pot processes that combine three or more starting materials to form a complex product. nih.govfrontiersin.org The isocyanoethyl group of this compound makes it an ideal substrate for two of the most famous IMCRs: the Ugi and Passerini reactions.

The Passerini three-component reaction (P-3CR) involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

The Ugi four-component reaction (U-4CR) expands on this by including a primary amine, yielding an α-acylamino amide. nih.govmdpi.combeilstein-journals.org

By employing this compound in these reactions, a vast library of complex molecules can be rapidly synthesized. Each product incorporates the butyl-piperazine moiety, which is a common scaffold in medicinal chemistry, along with diverse substituents from the other commercially available components. mdpi.comnih.gov A variation known as the split-Ugi reaction is particularly well-suited for bis-secondary amines like piperazine, allowing for regiochemical desymmetrization in a single step. nih.gov These MCRs are highly convergent and atom-economical, making them ideal for diversity-oriented synthesis and the rapid exploration of new chemical entities. nih.govfrontiersin.org

Table 2: Hypothetical Ugi Reaction with this compound Illustrating the potential for generating diverse molecular scaffolds.

Component 1: Isocyanide Component 2: Amine Component 3: Carbonyl Component 4: Carboxylic Acid Resulting Scaffold
This compound Benzylamine Cyclohexanone Acetic Acid Complex α-acylamino amide incorporating all four components
This compound Aniline Isobutyraldehyde Benzoic Acid Complex α-acylamino amide incorporating all four components
This compound Methylamine Acetone Propionic Acid Complex α-acylamino amide incorporating all four components

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Butyl-4-(2-isocyanoethyl)piperazine, and what reaction conditions are critical for success?

  • Methodology : Synthesis typically involves sequential functionalization of the piperazine ring. First, introduce the butyl group via nucleophilic substitution using 1-bromobutane under basic conditions (e.g., triethylamine in dichloromethane). Next, the 2-isocyanoethyl group can be introduced using isocyanide precursors (e.g., 2-isocyanoethyl chloride) in anhydrous conditions. Key steps include maintaining inert atmospheres (N₂/Ar) to prevent isocyanide polymerization and monitoring reaction progress via TLC or LC-MS. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
  • Critical Conditions : Temperature control (<0°C during exothermic steps), stoichiometric excess of alkylating agents (1.2–1.5 eq), and pH stabilization (pH 8–9 for amine reactivity).

Q. How should researchers structurally characterize this compound using spectroscopic methods?

  • Methodology :

  • NMR : ¹H NMR identifies protons on the piperazine ring (δ 2.4–3.1 ppm, split into multiplets) and the isocyanoethyl group (δ 3.5–3.8 ppm for CH₂). ¹³C NMR confirms the isocyanide carbon (δ 120–130 ppm, characteristic of -NC) .
  • IR : A sharp peak at ~2100–2150 cm⁻¹ confirms the isocyano (-NC) stretch.
  • Mass Spectrometry : High-resolution MS (ESI+) identifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the butyl group).

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodology :

  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands. Incubate compounds at varying concentrations (1 nM–10 µM) and measure IC₅₀ values .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined after 24–48 hours .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Methodology :

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents (DCM) to balance reactivity and byproduct formation .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Stoichiometry : Employ a 1.3–1.5 molar ratio of 2-isocyanoethyl chloride to piperazine intermediate to drive the reaction to completion .

Q. What strategies resolve contradictions in reported solubility or bioactivity data for piperazine derivatives?

  • Methodology :

  • Purity Verification : Reanalyze compounds via HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Contradictions may arise from residual solvents or unreacted intermediates .
  • Assay Standardization : Replicate conflicting studies under identical conditions (e.g., pH 7.4 buffer, 37°C for enzyme assays). For solubility discrepancies, use nephelometry to quantify undissolved particles .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions from the butyl chain .
  • QSAR Analysis : Corporate substituent effects (e.g., electron-withdrawing groups on the isocyanoethyl moiety) into regression models to predict IC₅₀ improvements .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in enzyme inhibition?

  • Methodology :

  • Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., acetylcholinesterase) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

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